molecular formula C13H14O2 B053489 Tert-butyl 4-ethynylbenzoate CAS No. 111291-97-5

Tert-butyl 4-ethynylbenzoate

Cat. No.: B053489
CAS No.: 111291-97-5
M. Wt: 202.25 g/mol
InChI Key: FWAUARVBLKIMRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynylbenzoate is an organic compound with the molecular formula C13H14O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and an ethynyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 4-ethynylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-ethynylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-ethynylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.

Major Products:

    Oxidation: Formation of 4-ethynylbenzoic acid or 4-ethynylbenzaldehyde.

    Reduction: Formation of 4-ethynylbenzene or 4-ethylbenzoate.

    Substitution: Formation of halogenated derivatives such as 4-bromo- or 4-chlorobenzoate.

Scientific Research Applications

Tert-butyl 4-ethynylbenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynylbenzoate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ester functionality can undergo hydrolysis to release the active benzoic acid derivative. These interactions and transformations are crucial for its reactivity and applications in different fields.

Comparison with Similar Compounds

    Tert-butyl benzoate: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    4-ethynylbenzoic acid: Contains a carboxylic acid group instead of the ester, affecting its solubility and reactivity.

    Ethyl 4-ethynylbenzoate: Similar structure but with an ethyl group instead of tert-butyl, influencing its steric and electronic properties.

Uniqueness: Tert-butyl 4-ethynylbenzoate is unique due to the presence of both the bulky tert-butyl group and the reactive ethynyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

tert-butyl 4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAUARVBLKIMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553404
Record name tert-Butyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111291-97-5
Record name 1,1-Dimethylethyl 4-ethynylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111291-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

274.4 g of 4-(trimethylsilylethinyl)-benzoic acid tert.-butyl ester and 12.5 g of anhydrous potassium carbonate in 1.5 l of absolute methanol are stirred together for 3 hours under nitrogen. The reaction mixture is then concentrated by evaporation and worked up with CH2Cl2 /H2O to yield 194 g of 4-ethinyl-benzoic acid tert.-butyl ester.
Quantity
274.4 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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